Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
Description
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-based derivative featuring a 2,4-dimethoxybenzamido group at position 5, a methyl group at position 3, a thiocyanate substituent at position 4, and an ethyl ester at position 2. Its molecular formula is C₁₉H₂₀N₂O₅S₃, with a molecular weight of approximately 386.88 g/mol (based on analogous compounds in and ). The compound’s structural complexity arises from the interplay of electron-withdrawing (thiocyanate) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-5-25-18(22)15-10(2)14(26-9-19)17(27-15)20-16(21)12-7-6-11(23-3)8-13(12)24-4/h6-8H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKFTOIKTUTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)SC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using a methylating agent such as methyl iodide.
Attachment of the Dimethoxybenzamido Group: This step involves the acylation of the thiophene ring with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Ethyl Ester: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalytic amount of acid.
Introduction of the Thiocyanate Group: The thiocyanate group is introduced through a nucleophilic substitution reaction using a thiocyanating reagent such as ammonium thiocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonium thiocyanate in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Thiophene derivatives with different substituents replacing the thiocyanate group.
Scientific Research Applications
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Substituent Variations at Position 5
Ethyl 5-(5-Chlorothiophene-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Structure : The 2,4-dimethoxybenzamido group is replaced with a 5-chlorothiophene carboxamido group.
- Molecular Weight : 385.96 g/mol (C₁₄H₁₁ClN₂O₃S₃).
- Reduced steric bulk compared to the benzamido group may improve membrane permeability.
Ethyl 5-(Furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CBR-5884)
Variations in Core Functional Groups
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
- Structure : Contains a fused benzo[b]thiophene ring with keto groups at positions 4 and 5.
- Physical Properties : Melting point = 153–156 °C; IR νmax = 1777 cm⁻¹ (ester C=O).
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate
Functional Group Replacements
Ethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
- Structure : Contains two ester groups (positions 2 and 4) and an acetamido group.
- Crystallography : Triclinic crystal system (P-1) with Z = 2.
- Key Differences :
Ethyl 5-(4-Chlorophenyl)-3-sulfonamidothiophene-2-carboxylate Derivatives
Physical Properties
Biological Activity
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention due to its diverse biological activities. Thiophene derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with various functional groups that contribute to its biological activity. The synthesis typically involves reactions that introduce the thiocyanate group and the benzamide moiety onto the thiophene structure.
Antimicrobial Activity
Thiophene derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiophene rings exhibit significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Ethyl 5-bromothiophene-2-carboxylate | S. aureus | 32 µg/mL |
| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 mg/mL |
Studies have shown that the presence of electron-donating groups on the thiophene ring enhances its antimicrobial efficacy. For example, the compound's dimethoxy substitution may improve its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
Thiophene derivatives have also demonstrated promising anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity Against PC-3 Cells
In a study examining various thiophene derivatives, it was found that certain modifications led to enhanced cytotoxicity against human prostate cancer cell lines (PC-3). The presence of the benzamide moiety in this compound is hypothesized to play a crucial role in this activity by facilitating interactions with cellular targets involved in cancer progression .
The biological activities of thiophene derivatives are often attributed to their ability to interact with specific biological targets:
- Antimicrobial Mechanism : The thiophene ring may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
- Anticancer Mechanism : These compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of thiophene derivatives. Modifications at various positions on the thiophene ring can significantly influence their pharmacological profiles.
Table 2: Structure-Activity Relationship Insights
| Substituent | Biological Effect |
|---|---|
| Dimethoxy group | Increased solubility and bioavailability |
| Thiocyanate group | Enhanced antibacterial activity |
| Benzamide moiety | Improved anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
